6-Amino-7-methylquinoline-5,8-dione
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Overview
Description
6-Amino-7-methylquinoline-5,8-dione is a quinoline derivative known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloro-7-methylquinoline-5,8-dione with ammonia or an amine under suitable conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 6-Amino-7-methylquinoline-5,8-dione may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-methylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated quinoline derivatives react with nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-7-methylquinoline-5,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antibacterial, antifungal, and antimalarial agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-7-methylquinoline-5,8-dione involves its interaction with cellular components. It can act as a redox-active compound, participating in electron transfer reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-7-methoxyquinoline-5,8-dione: Similar structure but with a methoxy group instead of a methyl group.
6-Chloro-7-methylquinoline-5,8-dione: Contains a chloro group instead of an amino group.
7-Aminoquinoline-5,8-dione: Lacks the methyl group at position 7.
Uniqueness
6-Amino-7-methylquinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups at specific positions enhances its reactivity and potential as a therapeutic agent .
Properties
CAS No. |
98332-05-9 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-amino-7-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H8N2O2/c1-5-7(11)10(14)6-3-2-4-12-8(6)9(5)13/h2-4H,11H2,1H3 |
InChI Key |
RTZDRDHCCJZOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N=CC=C2)N |
Origin of Product |
United States |
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